1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
Description
1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone is a biphenyl-derived acetophenone analog featuring a trifluoromethyl (-CF₃) substituent at the 2'-position of the biphenyl scaffold and an acetyl group at the 2-position. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing thermal stability and lipophilicity.
Properties
Molecular Formula |
C15H11F3O |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(16,17)18/h2-9H,1H3 |
InChI Key |
OPJWAMGFUROXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Chemical Reactions Analysis
Types of Reactions: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophiles.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed:
Scientific Research Applications
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs vary in substituents (e.g., -F, -NO₂, -CH₃, -OCH₃, -OH) at the biphenyl ring positions. These modifications influence physicochemical properties, reactivity, and applications.
Table 1: Comparative Analysis of Biphenyl Ethanone Derivatives
*Estimated values based on substituent trends.
Physicochemical Properties
- Lipophilicity (logP): The trifluoromethyl derivative exhibits the highest logP (~4.2), making it more lipophilic than analogs with -F (3.695) or -OH (2.8). This property enhances membrane permeability in drug design .
- Boiling Point: The 2'-fluoro analog (319.3°C) has a lower boiling point than the trifluoromethyl derivative (~330°C estimated), reflecting the latter’s higher molecular weight and dipole interactions .
Biological Activity
1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone, also known as AKOS BH-1878, is a compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol. The compound has garnered attention in various fields of research due to its unique structural features and potential biological activities.
- Molecular Formula : C15H11F3O
- Molecular Weight : 264.24 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Biological Activity Overview
The biological activity of 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on viral infections.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline derivative | HCT-116 | 1.9 |
| Quinoxaline derivative | MCF-7 | 2.3 |
| Doxorubicin (reference) | HCT-116 | 3.23 |
These findings suggest that the trifluoromethyl group may enhance the compound's biological activity by increasing lipophilicity and altering interaction dynamics with biological targets .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence that compounds similar to 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone may have antiviral effects. A study highlighted the importance of structural modifications in enhancing the efficacy of antiviral agents against flavivirus infections. While specific data on this compound was not detailed in the search results, its structural analogs have been shown to inhibit viral proteases effectively.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Case Study on Anticancer Efficacy :
- A study evaluated a series of trifluoromethyl-substituted compounds for their anticancer activity against various human cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.
-
Case Study on Antiviral Properties :
- In vitro assays demonstrated that certain derivatives exhibited significant inhibition of viral replication in Zika virus models. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing antiviral activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
